molecular formula C11H12O B12880635 5-Ethyl-2-methylbenzofuran

5-Ethyl-2-methylbenzofuran

Cat. No.: B12880635
M. Wt: 160.21 g/mol
InChI Key: VDRRMNRMNLVJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2-methylbenzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-methylbenzofuran typically involves the alkylation of 5-methylbenzofuran. One common method includes the reaction of 5-methylbenzofuran with n-butyllithium in tetrahydrofuran and hexane at -78°C under an inert atmosphere. This is followed by the addition of ethyl bromide at room temperature .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve catalytic processes and high-yield reactions

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2-methylbenzofuran can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of dihydrobenzofurans.

    Substitution: Electrophilic aromatic substitution can occur at the benzene ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogens or nitro groups.

Scientific Research Applications

5-Ethyl-2-methylbenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methylbenzofuran involves its interaction with various molecular targets. Benzofuran derivatives can interact with enzymes, receptors, and other proteins, leading to a range of biological effects. For example, some benzofuran compounds inhibit enzymes involved in viral replication, making them potential antiviral agents .

Comparison with Similar Compounds

    2-Methylbenzofuran: Lacks the ethyl group at the 5-position.

    5-Methylbenzofuran: Lacks the ethyl group at the 2-position.

    2-Ethylbenzofuran: Lacks the methyl group at the 5-position.

Uniqueness: 5-Ethyl-2-methylbenzofuran is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s interaction with biological targets and its overall pharmacological profile .

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

5-ethyl-2-methyl-1-benzofuran

InChI

InChI=1S/C11H12O/c1-3-9-4-5-11-10(7-9)6-8(2)12-11/h4-7H,3H2,1-2H3

InChI Key

VDRRMNRMNLVJDV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2)C

Origin of Product

United States

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